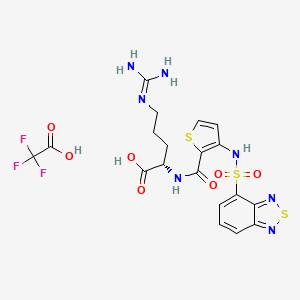

EG00229

Description

Properties

IUPAC Name |

(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O5S3.C2HF3O2/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9;3-2(4,5)1(6)7/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20);(H,6,7)/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQBITUOSRZDTG-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N7O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Coupling and Resin Functionalization

The solid-phase synthesis begins with the immobilization of a Wang-Arg resin, which serves as the scaffold for sequential coupling reactions. Bromo-tris-pyrrolidinophosphonium hexafluorophosphate (PyBrop) facilitates the coupling of the nitro-containing intermediate 7 to the resin. This step ensures high yield (≥85%) by leveraging PyBrop’s efficiency in activating carboxyl groups under mild conditions.

Reduction and Boc Protection

Tin(II) chloride mediates the reduction of the nitro group in 7 to an amine, followed by coupling with a tert-butyloxycarbonyl (Boc)-protected carboxylic acid to yield intermediate 8 . The Boc group safeguards the amine during subsequent reactions, preventing undesired side reactions.

Final Deprotection and Cleavage

Treatment with trifluoroacetic acid (TFA) and triisopropylsilane (TIPS) removes the Boc group and cleaves the product from the resin, yielding this compound as a TFA salt. Critical parameters include a 2:1 TFA/TIPS ratio and a reaction time of 4 hours to ensure complete deprotection without degradation.

Solution-Phase Synthesis for Scalable Production

Thiadiazole-Thiophene Coupling

The solution-phase route (Scheme 3 in) initiates with the reaction of 10 (thiadiazolesulfonyl chloride) and 11 (methyl 3-aminothiophene-2-carboxylate) in dichloromethane (DCM) at 0°C. This step achieves a 92% yield by maintaining low temperatures to suppress sulfonamide hydrolysis.

Oxidation and Carboxylate Formation

Potassium permanganate oxidizes the methyl ester to a carboxylic acid (6 ), requiring precise pH control (pH 9–10) and a temperature of 60°C. Over-oxidation is mitigated by incremental KMnO<sub>4</sub> addition over 2 hours.

Guanidine Incorporation and Final Modification

The guanidine group is introduced via a coupling reaction with Boc-protected arginine, followed by TFA-mediated deprotection. This step highlights the necessity of anhydrous conditions to prevent Boc group premature cleavage.

Purification and Analytical Characterization

Chromatographic Techniques

Reverse-phase HPLC (Phenomenex Luna C18 column) with a gradient of methanol/water (+0.1% formic acid) achieves >95% purity. Silica gel chromatography (Biotage SNAP KP-Sil) resolves intermediates using ethyl acetate/hexane gradients.

Table 1: Key Purification Parameters

| Step | Column | Eluent System | Purity Achieved |

|---|---|---|---|

| Intermediate 6 | Biotage SNAP KP-Sil | Ethyl acetate/hexane (3:7) | 89% |

| Final Product | Phenomenex Luna C18 | MeOH/H<sub>2</sub>O + 0.1% FA | 97% |

Spectroscopic Validation

-

NMR : <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) confirms the presence of aromatic protons (δ 7.8–8.2 ppm) and the guanidine moiety (δ 6.9 ppm).

-

HRMS : Observed [M+H]<sup>+</sup> at m/z 611.6 matches the theoretical value (C<sub>19</sub>H<sub>20</sub>F<sub>3</sub>N<sub>7</sub>O<sub>7</sub>S<sub>3</sub>).

Scale-Up Considerations and Formulation

Table 2: Formulation Guidelines

| Parameter | Recommendation |

|---|---|

| Stock Concentration | 10 mM in DMSO |

| Storage Temperature | -20°C (1 month) |

| Freeze-Thaw Cycles | ≤3 |

In Vivo Compatibility

For preclinical studies, this compound is formulated with PEG300 and Tween 80 to enhance aqueous solubility. A typical formulation includes 10% DMSO, 40% PEG300, and 5% Tween 80 in saline.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

EG00229 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carboxyl groups, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Cancer Therapy

EG00229 has been extensively studied for its potential in cancer treatment. Its ability to inhibit NRP1-mediated pathways has led to several findings:

- Inhibition of Tumor Growth : Studies have shown that this compound can reduce the viability of non-small cell lung carcinoma (NSCLC) cells and enhance the effects of traditional chemotherapeutic agents like paclitaxel and 5-fluorouracil .

- Radiation Resistance : Research indicates that this compound can reverse radiation resistance in NSCLC by inhibiting NRP1's interaction with VEGF-165, leading to decreased expression of epithelial-mesenchymal transition markers .

Neurovascular Research

This compound has been implicated in studies focusing on vascular permeability:

- Induction of Vascular Leakage : Contrary to expectations, this compound was found to increase vascular leakage in retinal explants and primary brain endothelial cells. This effect was linked to NRP1-dependent signaling pathways involving p38 MAP kinase and SRC family kinases . Understanding this mechanism could lead to new strategies for managing ischemic diseases.

Enhancement of Chemotherapeutic Efficacy

This compound has been demonstrated to enhance the efficacy of various cytotoxic agents:

- Synergistic Effects : In models of lung adenocarcinoma and cholangiocarcinoma, this compound increased the effectiveness of paclitaxel and lenvatinib, respectively . This suggests that combining this compound with existing therapies could improve treatment outcomes.

Data Table: Summary of Research Findings

Case Study 1: Reversing Radiation Resistance

In a study involving NSCLC cell lines (A549 and H1299), researchers established models exhibiting radiation resistance. Upon treatment with this compound, there was a significant reduction in the expression levels of NRP1 and associated EMT markers. This suggests that targeting NRP1 with this compound may provide a novel approach to enhance the effectiveness of radiotherapy in lung cancer patients .

Case Study 2: Vascular Leakage Mechanisms

A recent investigation into the effects of this compound on retinal endothelial cells revealed that while it inhibited VEGF-induced migration, it paradoxically increased vascular leakage. This finding highlights the complexity of NRP1 signaling in different contexts and emphasizes the need for further research into how this compound can be effectively utilized without adverse effects on vascular integrity .

Mechanism of Action

The mechanism of action of EG00229 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

EG00229 shares mechanistic similarities with endogenous ligands (e.g., VEGF-A165) and synthetic inhibitors (e.g., kamolonol, EG01377). Key comparisons include:

Table 1: Structural and Functional Comparison of this compound and VEGF-A165

While both ligands bind NRP1’s b1 domain, this compound lacks VEGF-A165’s capacity to activate VEGFR2, making it a unique tool for dissecting NRP1-specific signaling .

Table 2: Pharmacological Comparison of this compound and Other Inhibitors

This compound outperforms kamolonol in molecular dynamics (MD) simulations, maintaining stable hydrogen bonds with ASP320 and SER346 over 200 ns . Its docking score (-6.4 kcal/mol) also surpasses EG01377 and CB7739526, highlighting superior binding efficiency .

Clinical and Preclinical Implications

This compound’s unique profile enables specific applications:

- Oncology : Suppresses ovarian cancer cell proliferation by inhibiting VEGFR2/ERK pathways (IC50 = 23 μM in HUVECs) .

- Fibrosis : Attenuates radiation-induced lung fibrosis by blocking NRP1-mediated M2 macrophage polarization .

- Neurobiology : Reverses tuftsin-induced microglial M2 polarization, implicating NRP1 in neuroinflammatory regulation .

In contrast, kamolonol and EG01377 lack efficacy in these models due to weaker target engagement .

Biological Activity

EG00229 is a small molecule designed to inhibit neuropilin-1 (NRP1), a receptor that plays a crucial role in various biological processes, including angiogenesis, tumor growth, and vascular permeability. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and implications for therapeutic applications.

This compound primarily targets the NRP1 receptor, which is involved in mediating the effects of vascular endothelial growth factor (VEGF). By binding to NRP1's CendR pocket, this compound inhibits VEGF-induced endothelial and tumor cell migration. This inhibition is critical for reducing pathological blood vessel growth associated with tumors and other diseases.

Key Mechanisms:

- Inhibition of VEGF Binding : this compound prevents VEGF from binding to NRP1, thereby attenuating downstream signaling pathways that promote cell migration and proliferation .

- Induction of Vascular Leakage : Interestingly, while this compound is designed to inhibit VEGF-induced effects, it has been observed to increase vascular leakage under certain conditions. This unexpected outcome is attributed to the activation of signaling pathways such as p38 MAP kinase and SRC family kinases, which enhance paracellular permeability .

Effects on Cancer Cells

This compound has shown significant anti-tumor activity across various cancer models. Its efficacy is enhanced when used in combination with other cytotoxic agents.

Notable Findings:

- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly reduced tumor size and vascular density in glioma models. Mice treated with this compound exhibited smaller tumors compared to controls .

- Synergistic Effects : The compound enhances the effectiveness of chemotherapeutic agents like paclitaxel and 5-fluorouracil in lung adenocarcinoma cells. It also synergizes with lenvatinib in cholangiocarcinoma models .

- Impact on Immune Modulation : this compound has been shown to block the M2 shift in microglial cells, indicating potential immune-modulatory effects that could be beneficial in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, providing insights into its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.